4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound features a pyrrolidine ring substituted with a carboxylic acid group and a thiophene ring with a methyl group at the 5-position. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. large-scale synthesis would typically involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carboxylic acid group can yield the corresponding alcohol .
Scientific Research Applications
4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins, potentially leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolidine-2,5-dione
- Pyrrolizines
- Prolinol
Uniqueness
What sets 4-(5-Methylthiophen-2-YL)pyrrolidine-3-carboxylic acid apart is the presence of the thiophene ring with a methyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets that may not be possible with other pyrrolidine derivatives .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c1-6-2-3-9(14-6)7-4-11-5-8(7)10(12)13/h2-3,7-8,11H,4-5H2,1H3,(H,12,13) |
InChI Key |
AKPKENFDUSQNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CNCC2C(=O)O |
Origin of Product |
United States |
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